molecular formula C13H8Cl2INO B11181213 N-(3,5-dichlorophenyl)-2-iodobenzamide

N-(3,5-dichlorophenyl)-2-iodobenzamide

Cat. No.: B11181213
M. Wt: 392.02 g/mol
InChI Key: HCRLEJMGRDCVBE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dichlorophenyl group and a 2-iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-iodobenzamide typically involves the reaction of 3,5-dichloroaniline with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-2-iodobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions.

Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: N-(3,5-dichlorophenyl)-2-iodobenzamide is unique due to the presence of both 3,5-dichlorophenyl and 2-iodobenzamide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H8Cl2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18)

InChI Key

HCRLEJMGRDCVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)I

Origin of Product

United States

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